Malvin

Description

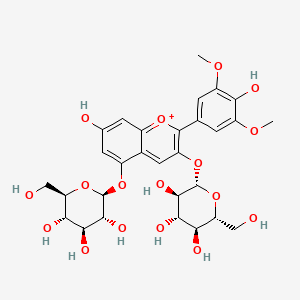

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H35O17+ |

|---|---|

Molecular Weight |

655.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |

InChI Key |

CILLXFBAACIQNS-BTXJZROQSA-O |

SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

malvidin 3,5-diglucoside malvin |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Malvin?

An In-depth Technical Guide to the Chemical Structure of Malvin

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, an anthocyanin of significant interest to researchers in chemistry, biology, and pharmacology.

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Structurally, it is the 3,5-diglucoside of malvidin, meaning it consists of a malvidin aglycone bonded to two glucose molecules at the 3 and 5 positions.[2] This glycosylation enhances its stability and water solubility. This compound is found in a variety of plants, including those of the Malva, Primula, and Rhododendron genera, as well as in numerous common fruits and vegetables.[1][3][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-3-chromenyliumyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol[3][4] |

| Synonyms | Malvidin-3,5-diglucoside, Malvoside[2] |

| CAS Number | 16727-30-3[5] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₃₅O₁₇⁺ (Cation)[2], C₂₉H₃₅ClO₁₇ (Chloride)[5] |

| Molecular Weight | 655.58 g/mol (Cation)[2][3], 691.03 g/mol (Chloride)[5] |

| Appearance | Reddish-blue, odorless powder[6] |

| Solubility | Nearly insoluble in water[6] |

| λmax | 526 nm[7] |

Chemical Structure Diagram

Caption: Figure 1. Chemical structure of this compound, highlighting the malvidin aglycone and the two attached glucose units.

Experimental Protocols

The isolation, identification, and structural elucidation of this compound involve a combination of chromatographic and spectroscopic techniques.

Extraction and Purification from Plant Material

This protocol describes a general method for extracting and purifying this compound from plant sources, such as grape skins or flower petals.

-

Sample Preparation : Freeze-dry fresh plant material to remove water and grind it into a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Extraction : Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 0.1% HCl) to efficiently extract anthocyanins while maintaining the stability of the flavylium cation. Perform extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.

-

Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

-

Purification : Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge. Wash the cartridge with water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Identification by HPLC-DAD-MS

High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry is a powerful technique for identifying and quantifying this compound.

-

Chromatographic System : Utilize a C18 reversed-phase column.

-

Mobile Phase : Employ a gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program : Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

-

Detection :

-

DAD : Monitor the elution profile at a wavelength of 520-530 nm, which is characteristic for anthocyanins like this compound.[7]

-

MS : Use electrospray ionization (ESI) in positive ion mode. This compound is expected to show a molecular ion [M]⁺ at an m/z of 655.[7] Tandem MS (MS/MS) can be used to observe characteristic fragment ions, such as the malvidin aglycone at m/z 331, resulting from the loss of the two glucose moieties.[7]

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or purified compounds like this compound.

-

Sample Preparation : Dissolve the purified this compound sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) with a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.

-

1D NMR Spectra :

-

¹H NMR : Provides information on the number and type of protons, including characteristic signals for the aromatic protons of the aglycone and the anomeric protons of the sugar units.

-

¹³C NMR : Shows the number of carbon atoms and their chemical environment.

-

-

2D NMR Spectra :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the aglycone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds. This is crucial for determining the linkage points between the glucose units and the malvidin aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, confirming stereochemistry and the conformation of the glycosidic linkages.

-

Biological Activity and Signaling Pathways

Malvidin and its glycosides, including this compound, are known for their antioxidant properties and their ability to modulate cellular signaling pathways.

Modulation of MAPK Signaling Pathway

Studies have shown that malvidin and its derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8] This inhibition is linked to the antioxidant effects of these compounds, which can reduce cellular stress.[8]

Caption: Figure 2. A simplified diagram illustrating the inhibitory effect of this compound on the ROS-mediated p38 MAPK signaling pathway, which can lead to reduced endoplasmic reticulum stress.

Experimental Workflow

The study of this compound, from its discovery in a natural source to the assessment of its biological function, follows a systematic workflow.

Caption: Figure 3. A general experimental workflow for the isolation, characterization, and functional analysis of this compound from a natural source.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. anthocyanin biosynthesis pathway: Topics by Science.gov [science.gov]

- 3. Frontiers | Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods [frontiersin.org]

- 4. Malvidin-3,5-O-diglucoside derived from spine grape (Vitis davidii) inhibits fructose-induced lipid accumulation in HepG2 cells: beneficial effects on MASLD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological activities of malvidin, a red wine anthocyanidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Malvin (Malvidin-3,5-diglucoside): Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, with the chemical name malvidin-3,5-diglucoside, is a prominent anthocyanin responsible for the vibrant purple and blue hues in a variety of plants. As a member of the flavonoid class of polyphenols, this compound has garnered significant interest within the scientific community for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction, purification, and quantification, and an exploration of its interaction with key cellular signaling pathways. All quantitative data has been consolidated into structured tables for comparative analysis, and logical and biological pathways are visualized using the DOT language for clarity.

Natural Sources of this compound

This compound is predominantly found in the flowers, fruits, and leaves of various plant species. The concentration of this diglucoside can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant being analyzed. The most well-documented sources are detailed below.

Primary Botanical Sources

-

Grapes (Vitis spp.): this compound is a characteristic anthocyanin in many grape varieties, particularly in non-vinifera species and their hybrids. While Vitis vinifera species primarily contain anthocyanidin-monoglucosides, hybrid grape varieties often feature significant amounts of diglucosides like this compound. Its presence is often used as a marker to differentiate between Vitis vinifera wines and those produced from hybrid grapes.

-

Jaboticaba (Myrciaria cauliflora): The peel of the Jaboticaba fruit, a native Brazilian berry, is a rich source of various anthocyanins, including malvidin-3,5-diglucoside. The deep purple coloration of the peel is a strong indicator of its high anthocyanin content.

-

Mallow (Malva sylvestris): The flowers of the common mallow are a notable source of this compound. Traditional uses of mallow in herbal medicine may be linked to its significant content of this and other bioactive compounds.

-

Other Documented Sources: this compound has also been identified in other plants, including Primula, Rhododendron, and certain varieties of bilberry and carrot, although often in lower concentrations compared to the primary sources listed above.[1]

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in its primary natural sources, compiled from various scientific studies.

| Plant Source | Plant Part | This compound Concentration | Reference(s) |

| Grapes (Vitis spp.) | |||

| Hybrid Grapes (e.g., Cabernet Cortis, Cabernet Volos) | Wine | >15 mg/L (in many cases significantly higher) | [1] |

| Muscadine Grapes (Vitis rotundifolia) | Peel | Can constitute 0 to 60% of total anthocyanins | |

| Jaboticaba (Myrciaria cauliflora) | Peel | Identified as a key anthocyanin | [2][3] |

| Mallow (Malva sylvestris) | Flowers | Identified as a principal anthocyanin | [4] |

| Flowers | Total Flavonoid Content: 46.6 mg/g | [4] |

Note: Direct quantitative comparisons can be challenging due to variations in analytical methods, units of measurement, and the specific cultivars and environmental conditions of the plant sources.

Experimental Protocols

The accurate analysis of this compound from natural sources requires robust and validated experimental protocols. The following sections detail the methodologies for extraction, purification, and quantification of this compound.

Extraction of this compound from Plant Material

The initial step in the analysis of this compound is its extraction from the plant matrix. The choice of solvent and extraction method is critical for achieving high yields.

Protocol 1: Solvent Extraction from Grape Skins or Jaboticaba Peels

-

Sample Preparation: Freeze-dry the plant material (e.g., grape skins, jaboticaba peels) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent System: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

-

Extraction Process:

-

Suspend the powdered plant material in the acidified methanol solvent in a ratio of approximately 1:10 (w/v).

-

Agitate the mixture using a magnetic stirrer or orbital shaker for 1-2 hours at room temperature, protected from light to prevent degradation.

-

Alternatively, use ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 15-30 minutes) to enhance extraction efficiency.

-

-

Separation: Centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant material.

-

Collection: Carefully decant and collect the supernatant containing the extracted anthocyanins.

-

Re-extraction (Optional): Repeat the extraction process on the pellet with fresh solvent to maximize the yield. Combine the supernatants.

-

Storage: Store the crude extract at -20°C in the dark until further processing.

Purification by Solid-Phase Extraction (SPE)

Crude plant extracts contain various compounds other than this compound, such as sugars, organic acids, and other polyphenols. Solid-phase extraction is a common and effective method for purifying anthocyanins from these extracts.

Protocol 2: C18 Solid-Phase Extraction

-

Cartridge Conditioning:

-

Activate a C18 SPE cartridge by passing a column volume of methanol through it.

-

Equilibrate the cartridge by passing a column volume of acidified water (e.g., water with 0.1% HCl) through it. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Dilute the crude extract with acidified water to reduce the methanol concentration.

-

Load the diluted extract onto the conditioned C18 cartridge. The anthocyanins, being less polar than the sugars and organic acids, will be retained on the C18 sorbent.

-

-

Washing:

-

Wash the cartridge with a column volume of acidified water to remove sugars, organic acids, and other highly polar impurities.

-

Subsequently, wash the cartridge with a non-polar solvent like ethyl acetate to remove less polar impurities such as some flavonoids, while the anthocyanins remain bound to the sorbent.

-

-

Elution:

-

Elute the purified anthocyanins from the cartridge using a column volume of acidified methanol. The methanol disrupts the hydrophobic interactions between the anthocyanins and the C18 sorbent, releasing them from the column.

-

-

Concentration: The eluted fraction can be concentrated under vacuum using a rotary evaporator to remove the solvent. The purified anthocyanin extract can then be freeze-dried for long-term storage.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common method for the separation and quantification of this compound.

Protocol 3: HPLC-DAD Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD is required.

-

Mobile Phase:

-

Solvent A: Aqueous solution of a weak acid, typically 5% formic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient program would be:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 30% B

-

20-25 min: Linear gradient from 30% to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to initial conditions (5% B)

-

Flow rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

-

Detection: Monitor the eluent at 520 nm, which is the characteristic wavelength for maximum absorbance of anthocyanins.

-

Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a certified malvidin-3,5-diglucoside standard.

-

Quantification: A calibration curve is constructed by injecting known concentrations of the this compound standard and plotting the peak area against the concentration. The concentration of this compound in the sample is then determined from this calibration curve.

Biological Signaling Pathways

This compound and other anthocyanins are known to exert their biological effects by modulating various cellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Studies have shown that this compound and its derivatives can inhibit the MAPK signaling pathway, thereby reducing the production of pro-inflammatory mediators.[5]

The diagram below illustrates a simplified representation of the MAPK signaling cascade and the putative point of inhibition by this compound. Oxidative stress can activate this pathway, leading to the phosphorylation of a series of kinases (MAPKKK, MAPKK, and MAPK). Activated MAPK then translocates to the nucleus and activates transcription factors like AP-1, which in turn upregulate the expression of inflammatory genes. This compound is thought to interfere with this cascade, potentially by inhibiting the phosphorylation of one or more of the kinases in the pathway.

Experimental Workflows

A logical workflow is essential for the systematic investigation of the bioactivity of this compound from natural sources.

Workflow for Bioactivity Screening of this compound

The following diagram outlines a typical workflow for the screening of the biological activities of this compound, from extraction to in vitro and in vivo studies.

Conclusion

This compound (malvidin-3,5-diglucoside) is a readily available natural anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of its primary natural sources, robust methods for its extraction, purification, and quantification, and insights into its molecular mechanisms of action, particularly its modulation of the MAPK signaling pathway. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents from natural products. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its application for human health.

References

- 1. Frontiers | Marine microbial bioprospecting and bioactive bioproducts: seven decades of discovery and contemporary perspectives [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The intricate Pathway of Malvin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvin (malvidin-3,5-diglucoside), a prominent anthocyanin, is responsible for the red, purple, and blue hues observed in numerous flowers, fruits, and other plant tissues. Beyond its role as a natural colorant, this compound possesses significant antioxidant and anti-inflammatory properties, making it a molecule of interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production in various biological systems. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the extraction, quantification, and analysis of this compound, as well as for the characterization of the key enzymes involved in its synthesis.

The this compound Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid and anthocyanin pathways. The process begins with the central flavonoid pathway intermediate, naringenin, and proceeds through a series of enzymatic reactions to yield the final this compound molecule.

The core pathway can be divided into three main stages:

-

Formation of the Anthocyanidin Core (Delphinidin): This involves the conversion of naringenin to the anthocyanidin delphinidin.

-

Methylation of Delphinidin: The delphinidin core is methylated to produce malvidin.

-

Glycosylation of Malvidin: Two glucose molecules are sequentially attached to the malvidin core to form this compound.

The enzymatic steps are as follows:

-

Naringenin to Dihydrokaempferol: Naringenin is hydroxylated by Flavanone 3-hydroxylase (F3H) .

-

Dihydrokaempferol to Dihydromyricetin: Dihydrokaempferol is further hydroxylated by Flavonoid 3',5'-hydroxylase (F3'5'H) .

-

Dihydromyricetin to Leucodelphinidin: Dihydromyricetin is reduced by Dihydroflavonol 4-reductase (DFR) .

-

Leucodelphinidin to Delphinidin: Leucodelphinidin is oxidized by Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX).

-

Delphinidin to Malvidin Glycosides: The subsequent methylation and glycosylation steps are crucial for this compound synthesis. While the precise order can vary between plant species, a common route involves the methylation of delphinidin glycosides. O-methylation of the B-ring of anthocyanins is catalyzed by Anthocyanin O-methyltransferases (AOMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Specifically, the methylation of delphinidin at the 3' and 5' positions of the B-ring yields malvidin.[1]

-

Glycosylation to form this compound: The final steps involve the attachment of two glucose molecules to the malvidin core. This is a two-step process catalyzed by specific glucosyltransferases:

-

UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the malvidin aglycone, forming malvidin-3-O-glucoside.[2][3]

-

Anthocyanin 5-O-glucosyltransferase (5GT) then adds a second glucose molecule to the 5-hydroxyl group, resulting in the final product, this compound (malvidin-3,5-diglucoside).[4]

-

Diagram of the this compound Biosynthesis Pathway

Caption: The enzymatic pathway for the biosynthesis of this compound from naringenin.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the anthocyanin pathway, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a conserved transcriptional complex known as the MYB-bHLH-WD40 (MBW) complex.[5]

-

MYB Transcription Factors: These proteins are key determinants of the specificity of the pathway, activating the expression of late biosynthetic genes like DFR, ANS, AOMT, and the glucosyltransferases.

-

basic Helix-Loop-Helix (bHLH) Transcription Factors: These act as co-activators with MYB proteins.

-

WD40 Repeat Proteins: These proteins provide a scaffold for the interaction between MYB and bHLH factors, stabilizing the complex.

The activity of the MBW complex is itself regulated by various developmental and environmental cues, including light, temperature, and hormones, allowing the plant to control the timing and location of pigment production.

Diagram of the Regulatory Pathway

Caption: Transcriptional regulation of this compound biosynthesis by the MBW complex.

Quantitative Data

The following tables summarize key quantitative data related to this compound biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Plant Source | Reference |

| Anthocyanin O-methyltransferase (AOMT) | Delphinidin 3-O-glucoside | 22 | - | Nemophila menziesii | [6] |

| UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) | Cyanidin | 250 | - | Vitis vinifera | [2] |

| UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) | Delphinidin | 150 | - | Vitis vinifera | [2] |

Note: Specific kinetic data for all enzymes in the this compound pathway with their exact substrates are not always available and can vary between species.

Table 2: this compound Concentration in Plant Tissues

| Plant Species | Tissue | This compound Concentration | Analytical Method | Reference |

| Vitis vinifera (Grape) | Skin | 100 - 1500 mg/L (in wine) | HPLC | [7] |

| Vitis vinifera (Grape) | Skin | Varies significantly by cultivar and ripeness | HPLC-DAD | [8] |

| Vitis vinifera (Grape) | Skin | Most abundant anthocyanin in many red varieties | HPLC-PDA-ESI-MS | [9] |

Experimental Protocols

Extraction and Quantification of this compound from Grape Skin using HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from grape skins.

Diagram of the Experimental Workflow

Caption: Workflow for the extraction and HPLC quantification of this compound.

Methodology:

-

Sample Preparation:

-

Collect grape skins and immediately freeze them in liquid nitrogen.

-

Lyophilize the frozen skins until completely dry.

-

Grind the dried skins into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered grape skin into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol or ethanol containing 0.1% HCl or 1% formic acid).[8]

-

Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction. Pool the supernatants.

-

-

Filtration:

-

Filter the extracted supernatant through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 5% formic acid.

-

Mobile Phase B: Acetonitrile with 5% formic acid.

-

Gradient Elution: A typical gradient would be: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins.

-

Column Temperature: 25-30 °C.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound chloride of known concentrations.

-

Inject the standards into the HPLC system under the same conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Cloning and Functional Characterization of Anthocyanin O-Methyltransferase (AOMT)

This protocol provides a general outline for the cloning and in vitro characterization of an AOMT enzyme.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue known to produce malvidin (e.g., grape skins at the veraison stage) using a commercial kit or a standard protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Gene Cloning:

-

Design degenerate or specific primers based on conserved regions of known AOMT sequences from other plant species.

-

Amplify the AOMT cDNA from the synthesized cDNA library using PCR.

-

Clone the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and transform into E. coli.

-

Sequence the cloned insert to confirm its identity as an AOMT.

-

-

Heterologous Expression and Protein Purification:

-

Subclone the full-length AOMT coding sequence into an expression vector (e.g., pET vector with a His-tag) and transform into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the bacterial cells and purify the recombinant AOMT protein using nickel-affinity chromatography.

-

-

Enzyme Assay:

-

The reaction mixture should contain a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant AOMT, the substrate (e.g., delphinidin-3-O-glucoside), and the methyl donor S-adenosyl-L-methionine (SAM).[11]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an equal volume of acidified methanol.

-

Analyze the reaction products by HPLC to identify and quantify the formation of petunidin-3-O-glucoside and malvidin-3-O-glucoside.

-

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of enzymatic reactions that are tightly regulated at the transcriptional level. A thorough understanding of this pathway, from the precursor molecules to the final glycosylated product, is essential for researchers in plant biology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound biosynthesis and can be adapted for the study of other anthocyanins. Future research will likely focus on elucidating the finer points of pathway regulation, the substrate specificities and kinetic properties of all involved enzymes, and the development of robust metabolic engineering strategies for the enhanced production of this valuable bioactive compound.

References

- 1. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular cloning of flavonoid biosynthetic genes and biochemical characterization of anthocyanin O-methyltransferase of Nemophila menziesii Hook. and Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Midwest Grape and Wine Industry Institute - Pigments in Grapes - Anthocyanins [extension.iastate.edu]

- 8. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and quantification of phenolic compounds in grapes by HPLC-PDA-ESI-MS on a semimicro separation scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenolic potential of new red hybrid grape varieties to produce quality wines and identification by the this compound | BIO Web of Conferences [bio-conferences.org]

- 11. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Malvin Anthocyanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin abundant in pigmented fruits and vegetables, has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. As a glycoside of malvidin, this natural pigment exhibits a range of pharmacologically relevant properties, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of this compound and its aglycone, malvidin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural compounds for human health.

Antioxidant Activity

This compound and its derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant capacity is attributed to their chemical structure, which allows for the donation of hydrogen atoms to stabilize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Capacity

While specific IC50 values for this compound are not extensively reported in the literature, studies on related compounds and extracts rich in malvidin provide insights into its antioxidant potential.

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| Malvidin-3-O-glucoside | DPPH Radical Scavenging | Superior to Vitisin A | [1] |

| Malvidin-3-O-glucoside | FRAP | 3.77 ± 0.13 mM Trolox/g phenol | [1] |

| Vitisin A | DPPH Radical Scavenging | Inferior to Malvidin-3-O-glucoside | [1] |

| Vitisin A | FRAP | 2.38 ± 0.09 mM Trolox/g phenol | [1] |

| Malva parviflora methanolic extract | DPPH Radical Scavenging | 89.03 ± 2.65 µg/mL | [2] |

| Malva parviflora aqueous extract | DPPH Radical Scavenging | 76.67 ± 0.29 µg/mL | [2] |

Note: Data for this compound itself is limited; the table includes data for its glucoside and extracts known to contain this compound derivatives to provide a comparative context.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically diluted to achieve an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent to create a series of concentrations.

-

Reaction: Mix the DPPH working solution with various concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[3][4]

-

Sample Preparation: Prepare different concentrations of the test compound (this compound).

-

Reaction: Add the test sample to the ABTS•+ solution.

-

Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated, and the EC50 value (the concentration of the sample that causes 50% inhibition of the ABTS radical) is determined.

Anti-inflammatory Activity

This compound and malvidin exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line/Model | Target/Effect | Concentration | Inhibition/Effect | Reference |

| Malvidin | Endothelial cells | TNF-α-induced MCP-1, ICAM-1, VCAM-1 production | Concentration-dependent | Inhibition | [5] |

| Malvidin-3-glucoside | Endothelial cells | TNF-α-induced MCP-1, ICAM-1, VCAM-1 production | Concentration-dependent | Inhibition | [6] |

| Malvidin-3-galactoside | Endothelial cells | TNF-α-induced MCP-1, ICAM-1, VCAM-1 production | Concentration-dependent | Inhibition | [6] |

| Malvidin-3-glucoside | Endothelial cells | IκBα degradation | 50 µM | 84.8% inhibition | [7] |

| Malvidin-3-galactoside | Endothelial cells | IκBα degradation | 50 µM | 75.3% inhibition | [7] |

Signaling Pathway: NF-κB Inhibition

This compound's anti-inflammatory activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Malvidin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[5][7]

Experimental Protocols

This technique is used to detect the levels of key proteins in the NF-κB pathway, such as p65 and IκBα.

-

Cell Culture and Treatment: Culture cells (e.g., endothelial cells) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65 or anti-IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Cardioprotective Effects

Malvidin has demonstrated significant cardioprotective effects in preclinical models, primarily through its antioxidant and anti-inflammatory actions.

Quantitative Data: Cardioprotective Biomarkers in a Rat Model

A study investigating the effect of malvidin on isoproterenol-induced myocardial infarction in rats yielded the following results[8][9][10]:

| Biomarker | Control | Isoproterenol (ISP) | ISP + Malvidin (100 mg/kg) | ISP + Malvidin (200 mg/kg) |

| Lactate Dehydrogenase (LDH) (U/L) | 158.4 ± 8.2 | 345.7 ± 15.1 | 251.3 ± 11.6# | 189.6 ± 9.8# |

| Creatine Kinase (CK) (U/L) | 125.6 ± 7.9 | 298.4 ± 13.5 | 212.8 ± 10.4# | 155.2 ± 8.1# |

| Catalase (CAT) (U/mg protein) | 45.8 ± 2.1 | 21.3 ± 1.5 | 30.7 ± 1.8# | 40.1 ± 2.0# |

| Superoxide Dismutase (SOD) (U/mg protein) | 18.2 ± 1.1 | 8.5 ± 0.7 | 12.9 ± 0.9# | 16.8 ± 1.2# |

| Reduced Glutathione (GSH) (µg/mg protein) | 25.4 ± 1.3 | 11.8 ± 0.9 | 17.6 ± 1.1# | 23.2 ± 1.4# |

| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.2 | 2.5 ± 0.2# | 1.5 ± 0.1# |

*p < 0.05 compared to control; #p < 0.05 compared to ISP group.

Signaling Pathway: Nrf2/HO-1 Activation

The cardioprotective effects of malvidin are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of genes like HO-1.

Neuroprotective Effects

Anthocyanins, including this compound, can cross the blood-brain barrier and have shown promise in protecting against neurodegenerative diseases. Their neuroprotective mechanisms involve reducing oxidative stress and neuroinflammation.

Quantitative Data: Neuroprotective Effects in a Rat Model

In a study on aluminum chloride-induced neurotoxicity in rats, malvidin treatment showed significant neuroprotective effects[11]:

| Parameter | Control | AlCl₃ | AlCl₃ + Malvidin (100 mg/kg) | AlCl₃ + Malvidin (200 mg/kg) |

| Behavioral Test | ||||

| Transfer Latency (s) | 43.23 ± 4.5 | 99 ± 5.6* | 91.66 ± 4.2 | 54.33 ± 6.8# |

| Biochemical Markers | ||||

| MDA (nmol/mg protein) | - | Increased | 4.33 ± 0.43# | 4.23 ± 0.51# |

| GSH (µg/mg protein) | - | Decreased | 3.80 ± 0.70# | 3.38 ± 0.39# |

| IL-6 (pg/mg protein) | - | Increased | 148.3 ± 9.56# | 82.72 ± 8.08# |

| IL-1β (pg/mg protein) | - | Increased | 140.5 ± 7.66# | 90.92 ± 7.75# |

| TNF-α (pg/mg protein) | - | Increased | 171.7 ± 11.29# | 95.07 ± 9.20# |

*p < 0.001 compared to control; #p < 0.001 compared to AlCl₃ group.

Anticancer Activity

While research on the direct anticancer effects of this compound is emerging, studies on its derivatives have shown promising results.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| Oxovitisin A | MKN-28 (Gastric Cancer) | 538.42 ± 50.06 µM | [12] |

| Oxovitisin A | Caco-2 (Colorectal Cancer) | 434.85 ± 11.87 µM | [12] |

| Benzothis compound A | HCT116 (Colorectal Cancer) | 0.29 µg/mL | [13] |

| Benzothis compound B | HCT116 (Colorectal Cancer) | 1.88 µg/mL | [13] |

| Benzothis compound C | HCT116 (Colorectal Cancer) | 0.64 µg/mL | [13] |

| Benzothis compound D | HCT116 (Colorectal Cancer) | 1.16 µg/mL | [13] |

| Benzothis compound E | HCT116 (Colorectal Cancer) | 1.07 µg/mL | [13] |

Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Bioavailability and Metabolism

The therapeutic efficacy of anthocyanins is influenced by their bioavailability. Generally, the oral bioavailability of anthocyanins is relatively low, estimated to be between 0.26% and 1.8% in animal studies.[13] After ingestion, this compound can be metabolized to its aglycone, malvidin, and further degraded into smaller phenolic compounds by the gut microbiota. These metabolites may also contribute to the overall biological effects.

Conclusion

This compound and its related compounds exhibit a wide spectrum of biological activities that hold significant promise for the prevention and treatment of various diseases. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, underpin its beneficial effects on cardiovascular and neurological health. While the direct anticancer activity of this compound requires further investigation, its derivatives have shown notable cytotoxicity against cancer cell lines. Future research should focus on elucidating the precise quantitative biological activities of this compound itself, optimizing its bioavailability, and conducting clinical trials to validate its therapeutic potential in humans. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and application of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory, free radical-scavenging, and metal-chelating activities of Malva parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 5. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 6. Anti-Inflammatory Effect of the Blueberry Anthocyanins Malvidin-3-Glucoside and Malvidin-3-Galactoside in Endothelial Cells | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cardioprotective Effects of Malvidin Against Isoproterenol-Induced Myocardial Infarction in Rats: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Benzothis compound Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Malvin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Malvin (Malvidin-3,5-O-diglucoside) is a prominent anthocyanin responsible for the purple and red hues in many plants, including grapes and various flowers. Beyond its role as a natural colorant, in vitro research has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data from enzymatic and cellular assays, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

In vitro studies have primarily characterized this compound as an effective anti-inflammatory and antioxidant agent, with additional neuroprotective potential demonstrated through enzyme inhibition. Its mechanisms are multifaceted, involving direct enzyme inhibition and modulation of critical cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significantly attributed to its ability to inhibit key enzymes in the inflammatory cascade and modulate inflammatory signaling pathways.

This compound demonstrates a selective inhibitory effect on cyclooxygenase enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A comparative in vitro study revealed that this compound (Mv 3,5-diglc) is a more potent inhibitor of COX-2 than COX-1, suggesting a profile with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2] The glycosylation pattern appears to be a critical determinant of this activity, as the aglycone form, malvidin (Mv), shows significantly higher potency.[3][4][5]

Studies on this compound and its related glucosides suggest a mechanism involving the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα.[1] This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][6] this compound is understood to inhibit this pathway, preventing the nuclear translocation of p65 and thereby downregulating the expression of these inflammatory mediators.[2][7]

Neuroprotective Potential: Cholinesterase Inhibition

This compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. In vitro assays show that this compound can inhibit both enzymes, with a preferential inhibition towards BChE observed in some studies.[3]

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological effects. It acts by directly scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant systems.

In human endothelial cells subjected to oxidative stress (e.g., induced by H₂O₂), this compound has been shown to significantly decrease the levels of intracellular ROS in a concentration- and time-dependent manner.[8] This direct antioxidant action helps protect cells from oxidative damage to lipids, proteins, and DNA.

While direct studies on this compound are limited, research on the related compound malvidin-3-glucoside suggests that it can upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) via the Nrf2 signaling pathway.[9][10][11] This mechanism enhances the cell's intrinsic capacity to neutralize oxidative threats.

Potential Anticancer Activity

While the anticancer properties of the aglycone malvidin and benzothis compound derivatives are more extensively studied, there is emerging evidence for the direct anticancer effects of this compound (malvidin-3,5-diglucoside). One study identified that this compound isolated from Alcea longipedicellata exerted cytotoxic effects on the AGS human gastric adenocarcinoma cell line, with evidence suggesting cell cycle arrest at the G0/G1 phase.[12] However, this area requires more in-depth investigation to fully elucidate the specific molecular targets and signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays investigating the activity of this compound.

Table 1: Enzyme Inhibition by this compound (Malvidin-3,5-diglucoside)

| Enzyme Target | Compound | Metric | Value | Source |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | This compound (Mv 3,5-diglc) | IC₅₀ | 90.36 ± 1.92 µM | [3][5] |

| Cyclooxygenase-2 (COX-2) | This compound (Mv 3,5-diglc) | IC₅₀ | 66.45 ± 1.93 µM | [3][5] |

| Acetylcholinesterase (AChE) | This compound (Mv 3,5-diglc) | % Inhibition @ 100 µM | 17.5 ± 2.5% | [3] |

| Butyrylcholinesterase (BChE) | this compound (Mv 3,5-diglc) | % Inhibition @ 100 µM | 20.1 ± 1.5% |[3] |

Table 2: Cellular Activity of this compound (Malvidin-3,5-diglucoside)

| Cell Line | Assay | Endpoint | Concentration | Result | Source |

|---|---|---|---|---|---|

| Human Endothelial Cells | ROS Production | H₂O₂-induced ROS | 0.5 - 25 µM | Significant decrease in intracellular ROS | [8] |

| Human Endothelial Cells | MTT Assay | Cytotoxicity | 50 - 100 µM | Cellular morphological alterations and cytotoxic effects observed | [8] |

| AGS (Gastric Cancer) | Not Specified | Cytotoxicity | Not Specified | Induced cell cycle arrest at G0/G1 phase |[12] |

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays used to characterize the mechanism of action of this compound.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.[13]

-

Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), stock solutions of ovine COX-1 and COX-2 enzymes, heme, and the substrate arachidonic acid. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (either COX-1 or COX-2) to each well.

-

Inhibitor Addition : Add 10 µL of this compound solution at various concentrations (serial dilutions) to the sample wells. Add 10 µL of solvent for the control wells.

-

Incubation : Gently shake the plate and incubate for 10 minutes at 37°C.

-

Reaction Initiation : Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

-

Colorimetric Detection : Immediately add 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Measurement : Read the absorbance at 590 nm using a microplate reader every minute for 5 minutes to determine the rate of reaction.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[14]

-

Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and AChE enzyme. Prepare a stock solution of this compound in a suitable solvent.

-

Assay Setup : In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer to each well.

-

Inhibitor Addition : Add 25 µL of this compound solution at various concentrations to the sample wells. Add 25 µL of solvent for the control wells.

-

Reaction Initiation : Add 25 µL of the AChE enzyme solution to each well to start the reaction.

-

Measurement : Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 2 minutes for 10-20 minutes. The rate of absorbance increase is proportional to AChE activity.

-

Data Analysis : Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration compared to the control.

Protocol: Intracellular ROS Scavenging Assay

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS.

-

Cell Culture : Seed human endothelial cells (e.g., HUVECs) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 50 µM). Incubate for a predetermined time (e.g., 24 hours).

-

Probe Loading : Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress : Wash the cells again with PBS to remove the excess probe. Add 100 µL of an ROS-inducing agent (e.g., 100 µM H₂O₂) to the wells.

-

Measurement : Immediately measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis : Compare the fluorescence intensity of this compound-treated cells to that of untreated (control) cells to determine the percentage reduction in ROS.

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16][17][18]

-

Cell Seeding : Plate cells (e.g., human endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours.

-

Compound Exposure : Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 µM to 100 µM). Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement : Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis : Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle control.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound (malvidin-3,5-diglucoside) as a bioactive compound with significant therapeutic potential. Its primary mechanisms of action involve the selective inhibition of the pro-inflammatory enzyme COX-2, modulation of the NF-κB signaling pathway, reduction of oxidative stress through ROS scavenging, and inhibition of key cholinesterase enzymes. While its anti-inflammatory and antioxidant activities are well-supported, further research is required to fully elucidate its potential as an anticancer agent and to detail the specific molecular interactions within the identified signaling pathways. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and harness the therapeutic capabilities of this promising natural product.

References

- 1. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malvidin-3-O-Glucoside Mitigates α-Syn and MPTP Co-Induced Oxidative Stress and Apoptosis in Human Microglial HMC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

The Pharmacokinetic Profile and Metabolic Fate of Malvin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvin, an anthocyanin chemically identified as malvidin-3,5-diglucoside, is a naturally occurring pigment found in various plants. As a member of the flavonoid class of polyphenols, this compound and its aglycone, malvidin, have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the pharmacokinetics and metabolism of this compound is crucial for evaluating its bioavailability, efficacy, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences. Due to the limited specific data on this compound, this guide incorporates data from its closely related analogue, malvidin-3-O-glucoside, and general findings for anthocyanins to provide a broader context.

Pharmacokinetics of this compound and Related Anthocyanins

The journey of this compound through the body is a complex process governed by various physiological factors. Its bioavailability is generally low, a characteristic shared by many polyphenolic compounds.[1]

Absorption

Anthocyanins can be absorbed in the stomach and small intestine.[2][3] The acidic environment of the stomach maintains anthocyanins in their stable flavylium cation form, which may facilitate absorption.[3] However, the majority of absorption is thought to occur in the small intestine. The glycosylation pattern of anthocyanins plays a significant role in their absorption. While specific data for malvidin-3,5-diglucoside is scarce, studies on other anthocyanins suggest that they can be absorbed intact, albeit inefficiently.[3]

Bioavailability

The systemic bioavailability of anthocyanins in humans is generally low, estimated to be less than 1-2%.[1][4] Animal studies have reported bioavailability ranging from 0.26% to 1.8%.[5] This low bioavailability is attributed to poor absorption and extensive metabolism.

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body via the circulatory system. They have been detected in plasma and various tissues.[4]

Metabolism

This compound undergoes extensive metabolism both in the tissues and by the gut microbiota.

Phase II Metabolism: In the liver and intestinal cells, absorbed malvidin glucosides can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation.[3]

Gut Microbiota Metabolism: A significant portion of ingested this compound is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is metabolized by the gut microbiota.[6] The initial step is typically deglycosylation to the aglycone, malvidin.[7] Subsequently, the aglycone ring is cleaved, leading to the formation of various phenolic acid metabolites.[7] For malvidin-3-glucoside, major metabolites identified after in vitro fermentation with human fecal bacteria include syringic acid.[4] Other phenolic acids like gallic acid and p-coumaric acid have also been observed from the metabolism of anthocyanin mixtures.[4]

Excretion

This compound and its metabolites are primarily excreted in the urine and feces.[4][5] Urinary excretion of intact anthocyanins is typically very low, often less than 0.1% of the ingested dose in humans.[5] Metabolites, however, can be found in higher concentrations in urine.[3]

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative data for malvidin-3-O-glucoside, which serves as a proxy for this compound.

Table 1: Plasma Pharmacokinetic Parameters of Malvidin-3-O-glucoside in Humans After Consumption of Different Beverages [8]

| Beverage (500 mL) | Dose of Malvidin-3-O-glucoside (mg) | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |

| Red Wine | 68 | Not specified | Not specified | 288 ± 127 |

| Dealcoholized Red Wine | 58 | Not specified | Not specified | 214 ± 124 |

| Red Grape Juice | 117 | Not specified | Not specified | 662 ± 210 |

Table 2: Urinary Excretion of Anthocyanins in Humans

| Anthocyanin/Metabolite | Ingested Dose | Urinary Excretion (% of ingested dose) | Study Population | Reference |

| Intact Anthocyanins | Not specified | < 0.1% | Humans | [5] |

| [14C]-Cyanidin-3-glucoside | Not specified | 3.3% (of radioactivity) | Mice | [4] |

| Malvidin-3-glucoside pyruvic acid | Not specified | 0.076% | Humans | [9] |

| Total Strawberry and Red Grape Anthocyanins | Not specified | ~0.28% | Humans | [9] |

Experimental Protocols

Understanding the methodologies employed in studying this compound's pharmacokinetics and metabolism is essential for interpreting the data and designing future research.

In Vitro Gut Microbiota Fermentation

This model simulates the metabolic activity of the human colon.

A typical protocol involves incubating the test compound (this compound) with a fresh fecal slurry from healthy human donors in an anaerobic environment.[10][11] Samples are collected at various time points to monitor the degradation of the parent compound and the formation of metabolites, which are then identified and quantified using analytical techniques like HPLC-MS/MS.[12]

Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of compounds.

Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports to form a monolayer that mimics the intestinal epithelium.[13] The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time to determine the apparent permeability coefficient (Papp).[14][15]

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of this compound and its metabolites in biological matrices.[2][16][17]

Sample Preparation: Biological samples (plasma, urine, fecal extracts) typically undergo protein precipitation or a "dilute-and-shoot" approach to minimize degradation of the unstable anthocyanins.[17]

Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.[17][18]

Mass Spectrometric Detection: A triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for targeted analysis.[2][16]

Signaling Pathways Modulated by Malvidin

Malvidin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

Malvidin has been demonstrated to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[19][20] It can suppress the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[20]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Some studies suggest that anthocyanins can modulate this pathway, although the specific effects of malvidin are still being elucidated.[21][22]

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Malvidin has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.[23][24][25]

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound. While data specific to malvidin-3,5-diglucoside remains limited, the study of related anthocyanins, particularly malvidin-3-O-glucoside, provides valuable insights into its likely ADME properties. The low bioavailability of this compound underscores the critical role of gut microbiota in its metabolism and the potential systemic effects of its metabolites. The modulation of key signaling pathways such as NF-κB and Nrf2 by malvidin highlights its therapeutic potential. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound itself, to identify and quantify its full spectrum of metabolites, and to further explore the molecular mechanisms underlying its biological activities. Such knowledge will be instrumental in the development of this compound-based functional foods and pharmaceuticals.

References

- 1. Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of Anthocyanins: Whole Foods versus Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-groups.usask.ca [research-groups.usask.ca]

- 6. Showing pharmacokinetics for Malvidin 3-O-glucoside metabolite after consumption of Anthocyanin, extract in humans - Phenol-Explorer [phenol-explorer.eu]

- 7. Unraveling Anthocyanin Bioavailability for Human Health | Annual Reviews [annualreviews.org]

- 8. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. econtent.hogrefe.com [econtent.hogrefe.com]

- 10. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]

- 11. dwscientific.com [dwscientific.com]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. enamine.net [enamine.net]

- 14. Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. HPLC-MS/MS-based targeted metabolomic method for profiling of malvidin derivatives in dry red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-groups.usask.ca [research-groups.usask.ca]

- 18. research.unl.pt [research.unl.pt]

- 19. Malvidin attenuates pain and inflammation in rats with osteoarthritis by suppressing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory effect of Malvidin on TNF-α-induced inflammatory response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cusabio.com [cusabio.com]

- 23. Malvidin promotes PGC-1α/Nrf2 signaling to attenuate the inflammatory response and restore mitochondrial activity in septic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Malvin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Malvin chloride (Malvidin-3,5-di-O-glucoside), a prominent anthocyanin. The document details its characteristics observed through various spectroscopic techniques, including UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of anthocyanins in fields such as food science, natural product chemistry, and drug development.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the characterization and quantification of anthocyanins like this compound chloride. The absorption spectrum is highly sensitive to the pH of the solution due to the structural transformations of the anthocyanin molecule.

The color of anthocyanins is most pronounced in acidic conditions (pH < 3), where the flavylium cation form predominates. As the pH increases, the molecule undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol pseudobase and chalcone forms, and blue quinonoidal bases at neutral to alkaline pH.

Table 1: UV-Visible Absorption Maxima (λmax) of this compound Chloride and Related Compounds

| Compound | Solvent/pH | λmax (nm) | Reference |

| This compound chloride | Acidic aqueous solution | Not specified | [1] |

| General Anthocyanins | pH 1.0 | 475 - 550 | [2] |

| Cyanidin-type anthocyanins | - | 535 | [2] |

Note: Specific λmax for pure this compound chloride in various pH conditions were not explicitly found in the search results, but general ranges for anthocyanins are provided.

Experimental Protocol: pH Differential Method for Total Monomeric Anthocyanin Content

This method is a standard procedure for the quantification of monomeric anthocyanins.[3][4]

Materials:

-

0.025 M Potassium chloride buffer (pH 1.0)

-

0.4 M Sodium acetate buffer (pH 4.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted to obtain an absorbance reading at the λmax within the linear range of the spectrophotometer (typically < 1.2).[3]

-

Allow the solutions to equilibrate for at least 30 minutes.[3]

-

Measure the absorbance of each dilution at the λmax for the specific anthocyanin (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).[4]

-

Calculate the absorbance (A) of the diluted sample as: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5

-

The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula: Total Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × L) where:

-

MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

-

DF = Dilution factor

-

ε = Molar absorptivity of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)

-

L = Path length of the cuvette (cm)

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be a sensitive method for studying anthocyanins and their derivatives. The fluorescence properties of anthocyanins are influenced by their structure and environment.

Oxidation of anthocyanins can lead to the formation of fluorescent products, with an emission band typically observed between 525-540 nm when excited at 470-490 nm.[5] Malvidin-3,5-diglucoside (this compound) has been shown to exhibit short-wavelength fluorescence with a maximum at 293 nm when excited at 220 nm in a water-methanol mixture.[6]

Table 2: Fluorescence Properties of this compound Chloride and Related Compounds